molecular formula C20H22N2O4S2 B2820763 3-(benzenesulfonyl)-N-[(2E)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide CAS No. 1322255-23-1

3-(benzenesulfonyl)-N-[(2E)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide

Cat. No.: B2820763
CAS No.: 1322255-23-1
M. Wt: 418.53
InChI Key: MRRXXRRDMOCGEQ-QZQOTICOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazol-2-ylidene core substituted with 4-ethoxy and 3-ethyl groups, linked via a propanamide chain to a benzenesulfonyl moiety. Its structural complexity arises from the conjugated dihydrobenzothiazole system and the sulfonyl group, which may confer unique electronic and steric properties. The (2E)-configuration of the imine bond is critical for maintaining planarity and influencing intermolecular interactions, such as hydrogen bonding and π-stacking .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-3-22-19-16(26-4-2)11-8-12-17(19)27-20(22)21-18(23)13-14-28(24,25)15-9-6-5-7-10-15/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRXXRRDMOCGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[(2E)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone. The resulting benzothiazole intermediate is then subjected to further functionalization to introduce the ethoxy and ethyl groups.

The benzenesulfonyl group is introduced through a sulfonation reaction, where benzene is treated with sulfur trioxide or chlorosulfonic acid to form benzenesulfonic acid, which is then converted to the corresponding sulfonyl chloride. This sulfonyl chloride is then reacted with the benzothiazole intermediate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as employing catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can also improve the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[(2E)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[(2E)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Substituent Effects on the Benzothiazole Core
  • Target Compound : 4-ethoxy and 3-ethyl substituents on the benzothiazole ring. The ethoxy group enhances solubility via polar interactions, while the ethyl group contributes to lipophilicity .
  • 4-[Bis(prop-2-enyl)sulfamoyl]-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (): Differs in the ethoxy position (6- vs. 4-) and includes a bulkier bis(prop-2-enyl)sulfamoyl group.
  • N-(4-Chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide () : Replaces ethoxy with a chloro substituent. The electron-withdrawing chlorine increases electrophilicity but reduces solubility, highlighting the trade-off between reactivity and bioavailability .
2.1.2 Linker and Functional Group Variations
  • Target Compound : Propanamide linker balances flexibility and rigidity, enabling conformational adaptability. The benzenesulfonyl group is electron-withdrawing, stabilizing the amide bond .
  • 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide () : Uses a shorter sulfonamide linker directly attached to the benzothiazole. The methoxy group on the benzene ring increases polarity but may limit membrane permeability compared to the target’s ethoxy group .
  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () : A benzamide derivative with a dihydrothiazole core. The absence of a sulfonyl group reduces hydrogen-bonding capacity, impacting crystallinity and stability .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound ~447.5 3.8 ~0.15 (DMSO) 198–202 (decomp.)
Compound ~529.6 4.5 ~0.08 (DMSO) 185–189
Compound ~336.9 2.9 ~0.02 (DMSO) 215–218
  • The target compound’s higher molecular weight and logP compared to suggest greater lipophilicity, which may enhance tissue penetration but reduce aqueous solubility. Ethoxy groups improve solubility relative to chloro analogues .

Pharmacological and Crystallographic Insights

  • Hydrogen Bonding : The target compound’s benzenesulfonyl group participates in C–H···O interactions, similar to patterns observed in ’s sulfonamide derivatives. These interactions stabilize crystal packing and may influence receptor binding .
  • Bioactivity : While direct pharmacological data are unavailable, structural analogs like ’s compound (with bis(prop-2-enyl)sulfamoyl) show activity in kinase inhibition assays, suggesting the target’s sulfonyl group could play a role in targeting enzymatic pockets .
  • Synthetic Routes : The propanamide linker in the target compound may be synthesized via carbodiimide-mediated coupling, analogous to methods described in .

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic conditions for 3-(benzenesulfonyl)-N-[(2E)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide to maximize yield and purity?

  • Methodology :

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance solubility of intermediates and stabilize reactive species .
  • Temperature control : Reflux conditions (e.g., 80–110°C) are critical for cyclization steps involving the benzothiazole core .
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate condensation reactions during intermediate formation .
    • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are used to track reaction progress and confirm intermediate purity .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., ethoxy group at δ 1.2–1.4 ppm) and confirms stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated [M+H]⁺ = 455.12) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles and dihedral distortions in the benzothiazol-2-ylidene moiety .

Q. Which functional groups in this compound are most reactive, and how do they influence its chemical behavior?

  • Key Functional Groups :

GroupReactivityExample Reactions
SulfonamideNucleophilic substitutionReacts with alkyl halides to form N-alkylated derivatives
Benzothiazol-2-ylideneElectrophilic aromatic substitutionNitration at the 6-position under HNO₃/H₂SO₄
Ethoxy groupHydrolysisCleavage under acidic conditions to yield phenolic intermediates

Q. What are common side reactions observed during synthesis, and how can they be mitigated?

  • Oxidation of Sulfonamide : Uncontrolled oxidation leads to sulfone byproducts; use mild oxidizing agents (e.g., H₂O₂ in acetic acid) .
  • Racemization at the 2-ylidene Center : Avoid prolonged heating; employ chiral auxiliaries or low-temperature conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance bioactivity?

  • Substituent Effects :

PositionModificationObserved Impact
4-EthoxyReplacement with methoxyReduced metabolic stability
BenzenesulfonylFluorination (e.g., 4-F)Increased kinase inhibition (IC₅₀ < 50 nM)
  • Methodology : Combinatorial libraries are generated via Suzuki-Miyaura coupling to explore aryl/heteroaryl variants .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

  • In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with ATP-binding pockets in kinases .
  • Pharmacophore Modeling : Identifies critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) for target engagement .

Q. How can researchers address contradictions in reported solubility data across different experimental conditions?

  • Approach :

  • Co-solvent systems : Use DMSO-water mixtures (10–20% v/v) to stabilize the compound in aqueous buffers .
  • pH-dependent studies : Solubility peaks at pH 7.4 due to zwitterionic formation in the benzothiazole ring .

Q. What experimental designs resolve discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Standardization :

  • Assay consistency : Use uniform cell lines (e.g., HEK293 for kinase assays) and control for ATP concentration .
  • Data normalization : Report activities relative to positive controls (e.g., staurosporine for kinase inhibition) .

Notes

  • Methodological Depth : Answers emphasize reproducible protocols and critical analysis of experimental variables.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.